molecular formula C18H15NO B496969 N-(3-methylphenyl)-2-naphthamide

N-(3-methylphenyl)-2-naphthamide

Cat. No.: B496969
M. Wt: 261.3g/mol
InChI Key: NYWUIFNIBLDZEH-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-naphthamide is an aromatic amide compound comprising a naphthalene backbone substituted with a carboxamide group at the 2-position and a 3-methylphenyl moiety at the amine terminus. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3g/mol

IUPAC Name

N-(3-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H15NO/c1-13-5-4-8-17(11-13)19-18(20)16-10-9-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,19,20)

InChI Key

NYWUIFNIBLDZEH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Acyl Group

  • N-(3-Methylphenyl)-2-nitrobenzamide (CAS 5246-49-1): Replaces the naphthalene core with a nitro-substituted benzamide. Molecular weight: 264.26 g/mol vs. 291.34 g/mol for the naphthamide derivative .
  • N-(3-Methylphenyl)-2,2-dichloroacetamide :

    • Features a dichloroacetamide group instead of naphthamide.
    • Chlorine atoms increase lipophilicity (logP ~2.8) and may influence toxicity profiles .

Variations in the Amine Component

  • N-(8-Quinolinyl)-2-naphthamide: Substitutes 3-methylphenyl with 8-aminoquinoline, introducing a heterocyclic amine. The quinoline moiety enhances π-π stacking interactions, relevant in catalysis or supramolecular chemistry .
  • N-[8-Azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide :

    • Incorporates a bicyclic amine structure, improving conformational rigidity.
    • Such derivatives are explored for antipathogenic activity, suggesting the amine group’s role in bioactivity .

Hydroxy-Substituted Analogs

  • 3-Hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide (CAS 54079-43-5):

    • A hydroxyl group at the 3-position of naphthalene enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., logS ≈ -4.2) .
    • Methoxy and methyl groups on the phenyl ring modulate electronic effects and steric hindrance.

Physicochemical Properties and Reactivity

Property N-(3-Methylphenyl)-2-naphthamide N-(3-Methylphenyl)-2-nitrobenzamide 3-Hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide
Molecular Weight (g/mol) 291.34 264.26 307.35
logP (Predicted) ~3.5 ~2.9 ~3.1
Solubility Low in water, high in DMSO Moderate in acetone Moderate in ethanol
Key Reactivity Amide hydrolysis, electrophilic substitution Nitro reduction, SNAr reactions Chelation, Schiff base formation
  • Thermal Stability : Methyl and naphthyl groups in this compound likely enhance thermal stability (decomposition >250°C) compared to aliphatic analogs .
  • Spectroscopic Data : FT-IR and Raman spectra for dichloroacetamide analogs show characteristic amide I bands (~1650 cm⁻¹) and C=O stretches (~1700 cm⁻¹), useful for structural validation .

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